Structural Differentiation: Para-Phenyl Spacer Enables Extended Conjugation vs. Direct Vinyl-Boronic Acid
The target compound (4-(2,2-Diphenylvinyl)phenyl)boronic acid (CAS 288105-04-4, C20H17BO2, MW 300.16 g/mol) incorporates a para-phenylene spacer between the boronic acid handle and the diphenylvinyl AIE core . In contrast, the closest structural analog 2,2-diphenylvinylboronic acid (CAS 474688-72-7, C14H13BO2, MW 224.06 g/mol) lacks this spacer, attaching the boronic acid directly to the vinyl carbon . The presence of the para-phenylene unit in CAS 288105-04-4 extends the π-conjugation pathway, which modifies the HOMO-LUMO gap and provides a defined, rigid aryl-boronic acid orientation for Suzuki-Miyaura cross-coupling . This structural distinction directly influences the electronic properties and regioselectivity of the resulting conjugated products.
| Evidence Dimension | Molecular structure and conjugation length |
|---|---|
| Target Compound Data | C20H17BO2, MW 300.16 g/mol; boronic acid attached via para-phenylene spacer; extended π-system |
| Comparator Or Baseline | 2,2-Diphenylvinylboronic acid (CAS 474688-72-7), C14H13BO2, MW 224.06 g/mol; boronic acid directly attached to vinyl carbon; truncated π-system |
| Quantified Difference | Presence vs. absence of para-phenylene spacer; ΔMW = +76.10 g/mol; extended conjugation length |
| Conditions | Structural comparison based on chemical formula and IUPAC nomenclature |
Why This Matters
The extended conjugation and defined coupling geometry of CAS 288105-04-4 are essential for synthesizing OLED emitters and electron-transport materials with predictable optoelectronic properties, whereas the truncated analog yields materials with altered energy levels and potentially different device performance.
